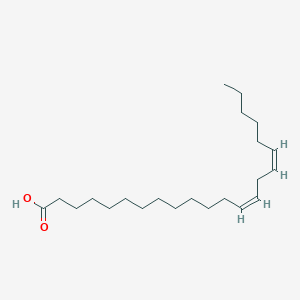

13Z,16Z-docosadienoic acid

Descripción

13Z,16Z-docosadienoic acid has been reported in Bos taurus with data available.

Propiedades

IUPAC Name |

(13Z,16Z)-docosa-13,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGRZDASOHMCSK-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17735-98-7 | |

| Record name | 13,16-Docosadienoic acid, (13Z,16Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosadienoate (22:2n6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 13Z,16Z-Docosadienoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is an omega-6 polyunsaturated fatty acid (PUFA) that has been identified in various mammalian tissues, as well as in fish, plants, and certain fungi.[1][2] As a constituent of complex lipids like phospholipids, it plays a role in the structure and function of cellular membranes.[3] Furthermore, this very long-chain fatty acid is recognized as an agonist for the free fatty acid receptor 4 (FFAR4/GPR120), implicating it in metabolic regulation, inflammation, and appetite control.[1][3] Understanding the biosynthetic pathway of this compound is crucial for elucidating its physiological roles and exploring its potential as a therapeutic target or nutritional component. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by available data and detailed experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of this compound is an extension of the well-established omega-6 long-chain polyunsaturated fatty acid (LCPUFA) biosynthetic pathway. The primary precursor for this pathway is the essential fatty acid, linoleic acid (18:2n-6), which is obtained from the diet. The pathway involves a series of alternating desaturation and elongation reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL), respectively. These enzymes are primarily located in the endoplasmic reticulum.[4][5]

The proposed biosynthetic route from linoleic acid to this compound involves the following key steps:

-

Initial Desaturation: The pathway begins with the desaturation of linoleic acid (18:2n-6) at the delta-6 position by the enzyme delta-6 desaturase (FADS2), producing gamma-linolenic acid (18:3n-6).[6]

-

First Elongation: Gamma-linolenic acid is then elongated by a fatty acid elongase, likely ELOVL5, which adds a two-carbon unit to yield dihomo-gamma-linolenic acid (20:3n-6).[6]

-

Second Desaturation: Dihomo-gamma-linolenic acid undergoes desaturation at the delta-5 position, catalyzed by delta-5 desaturase (FADS1), to form arachidonic acid (20:4n-6).[6][7]

-

Second Elongation: Arachidonic acid is subsequently elongated by a fatty acid elongase, primarily ELOVL2, to produce docosatetraenoic acid (22:4n-6).[8][9]

-

Final Desaturation: The final and less characterized step is the desaturation of a downstream elongated product to form this compound. An alternative pathway involving a delta-8 desaturase activity of the FADS2 enzyme on eicosadienoic acid (20:2n-6) has been proposed, which could lead to intermediates that are subsequently elongated.[10]

dot

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Quantitative Data

While specific enzyme kinetic data for the direct synthesis of this compound is limited, data from studies on related enzymes and substrates in the omega-6 pathway provide valuable insights into the potential efficiency of these reactions.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (pmol/min/mg protein) | Organism/System |

| Δ6-Desaturase (FADS2) | Linoleic Acid (18:2n-6) | 6.5 | 7.5 | Human Fetal Liver Microsomes[11] |

| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenic Acid (20:3n-6) | 3.9 | 9.1 | Human Fetal Liver Microsomes[11] |

| Δ8-Desaturase (FADS2 activity) | 11,14-Eicosadienoic Acid (20:2n-6) | Not Reported | Not Reported | Baboon FADS2 in S. cerevisiae[10] |

Note: The data presented are for related reactions in the omega-6 pathway and may not directly reflect the kinetics of this compound synthesis. Further research is needed to determine the specific kinetic parameters for the enzymes involved in the final steps of its production.

Experimental Protocols

The elucidation of fatty acid biosynthetic pathways relies on a combination of techniques, including heterologous expression of enzymes, in vitro enzyme assays, and detailed analysis of fatty acid profiles using gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Functional Characterization of Desaturases and Elongases in Saccharomyces cerevisiae

This protocol describes the heterologous expression of a candidate desaturase or elongase gene in yeast to determine its substrate specificity and product formation.

1. Yeast Transformation: a. Prepare competent S. cerevisiae cells. b. Transform yeast with an expression vector containing the candidate gene under the control of an inducible promoter (e.g., GAL1). c. Select for transformed colonies on appropriate selective media.

2. Substrate Feeding and Induction: a. Grow a starter culture of the transformed yeast overnight in selective media. b. Inoculate a larger culture and grow to mid-log phase. c. Induce gene expression by adding galactose to the medium. d. Simultaneously, supplement the culture with the potential fatty acid substrate (e.g., linoleic acid, eicosadienoic acid) at a final concentration of 0.5-1.0 mM.

3. Fatty Acid Extraction and Analysis: a. After a defined incubation period (e.g., 24-48 hours), harvest the yeast cells by centrifugation. b. Wash the cell pellet with sterile water. c. Extract total lipids from the yeast cells using a modified Folch method with chloroform:methanol (2:1, v/v).[12] d. Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification with methanolic HCl or BF3-methanol. e. Analyze the FAMEs by GC-MS to identify and quantify the fatty acid profile, comparing the results to a control strain transformed with an empty vector.

dot

Caption: Experimental workflow for functional characterization of fatty acid modifying enzymes.

Protocol 2: In Vitro Enzyme Activity Assay using Microsomal Preparations

This protocol is designed to measure the activity of membrane-bound desaturases and elongases from tissue or cell culture homogenates.

1. Microsome Isolation: a. Homogenize fresh or frozen tissue (e.g., liver) or cultured cells in a suitable buffer. b. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum membranes. c. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Enzyme Assay: a. Prepare a reaction mixture containing the microsomal preparation, a suitable buffer, and necessary cofactors (e.g., NADH or NADPH for desaturases, malonyl-CoA and NADPH for elongases). b. Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate (e.g., [1-14C]linoleoyl-CoA). c. Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period. d. Terminate the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.

3. Product Analysis: a. Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane). b. Separate the fatty acid products from the unreacted substrate using reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector. c. Quantify the amount of product formed based on the radioactivity counts and calculate the enzyme activity (e.g., in pmol/min/mg of microsomal protein).[11]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the general procedure for the analysis of fatty acid composition.

1. Sample Preparation: a. Prepare FAMEs from the lipid extract as described in Protocol 1. b. Dissolve the FAMEs in a suitable volatile solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph (GC):

- Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms).

- Injector: Set the injector temperature (e.g., 250°C) and use a split or splitless injection mode.

- Oven Program: Employ a temperature gradient to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a period to ensure elution of all components.[13]

- Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate. b. Mass Spectrometer (MS):

- Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

- Mass Range: Scan a mass range appropriate for FAMEs (e.g., m/z 50-500).

- Data Acquisition: Acquire data in full scan mode to obtain mass spectra for peak identification.

3. Data Analysis: a. Identify the FAMEs by comparing their retention times and mass spectra to those of authentic standards and to mass spectral libraries (e.g., NIST). b. Quantify the relative abundance of each fatty acid by integrating the peak areas in the total ion chromatogram. For absolute quantification, use an internal standard.

dot

Caption: Logical flow of GC-MS analysis for fatty acid profiling.

Conclusion

The biosynthesis of this compound is intricately linked to the omega-6 LCPUFA pathway, involving a series of desaturation and elongation steps. While the complete pathway and its regulation are still under investigation, the key enzymatic players are known to be the FADS and ELOVL enzyme families. This technical guide provides a foundational understanding of the proposed biosynthetic route, summarizes the available quantitative data, and details the essential experimental protocols required for further research in this area. A deeper understanding of this pathway will be instrumental for researchers and professionals in the fields of nutrition, metabolic diseases, and drug development, potentially leading to novel therapeutic strategies and improved health outcomes.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Delta-5 and delta-6 desaturases: crucial enzymes in polyunsaturated fatty acid-related pathways with pleiotropic influences in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Key enzyme in lipid metabolism linked to immune system aging | UC Irvine School of Medicine [medschool.uci.edu]

- 10. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Delta8-desaturates 20:2n-6 and 20:3n-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delta6- and delta5-desaturase activities in the human fetal liver: kinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits [frontiersin.org]

- 13. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

A Technical Guide to the Natural Sources of 13Z,16Z-Docosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid, a member of the long-chain omega-6 polyunsaturated fatty acid family, is emerging as a molecule of significant interest in biomedical research. Its role as a potent agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120, positions it as a key player in various physiological processes, including metabolic regulation and inflammation. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its analysis, and its primary signaling pathway.

Natural Occurrence and Quantitative Data

This compound is found across a diverse range of biological systems, including plants, marine organisms, and mammals. The concentration of this fatty acid can vary significantly depending on the species and tissue type.

Plant Sources

The primary plant sources of this compound are the seed oils of species belonging to the Cruciferae (Brassicaceae) and Ranunculaceae families. While comprehensive quantitative data for a wide array of species is not extensively documented in publicly accessible databases, available information indicates that its concentration in some seed oils can be notable.

Table 1: Quantitative Data of this compound in Plant Seed Oils

| Plant Species | Family | Concentration (% of total fatty acids) |

| Caltha palustris | Ranunculaceae | 1.8 |

| Anemone nemorosa | Ranunculaceae | 1.1 |

| Ranunculus acris | Ranunculaceae | 0.9 |

| Brassica napus (Rapeseed) | Brassicaceae | <0.5 |

| Sinapis alba (White Mustard) | Brassicaceae | <0.5 |

Note: Data is compiled from various sources and represents approximate values. Concentrations can vary based on plant variety, growing conditions, and extraction methods.

Marine Sources

Mammalian Sources

In mammals, this compound is a component of complex lipids and is found in various tissues, as well as in plasma and erythrocytes. It is typically present as a minor fatty acid, with its concentration being influenced by diet and metabolic state. Quantitative analysis of this fatty acid in mammalian samples is challenging due to its relatively low abundance and the presence of other docosadienoic acid isomers.

Experimental Protocols

The accurate quantification of this compound from natural sources requires robust and validated analytical methods. The following sections outline generalized protocols for the extraction and analysis of this fatty acid from plant, marine, and mammalian samples.

Extraction and Analysis from Plant Seeds

Objective: To extract total lipids from plant seeds and quantify the this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: Homogenize a known weight of seeds (e.g., 100 mg) to a fine powder.

-

Lipid Extraction (Folch Method):

-

Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to the powdered seeds.

-

Vortex thoroughly and incubate at room temperature with agitation.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of 2% sulfuric acid in methanol and heat at 60°C for 1 hour.

-

After cooling, add hexane (B92381) and water to extract the FAMEs into the upper hexane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer into a GC-MS system equipped with a suitable capillary column (e.g., a polar-phase column).

-

Use a temperature program that allows for the separation of C22 fatty acid isomers.

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the fatty acid by comparing its peak area to that of an internal standard.

-

Extraction and Analysis from Marine Organisms

Objective: To extract total lipids from marine tissue (e.g., fish muscle) and quantify this compound using GC-MS.

Methodology:

-

Sample Preparation: Lyophilize and homogenize a known weight of the marine tissue.

-

Lipid Extraction (Bligh & Dyer Method):

-

Add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water to the homogenized tissue.

-

Vortex vigorously to form a single phase.

-

Add an additional 1 volume of chloroform and 1 volume of water, vortex, and centrifuge.

-

Collect the lower chloroform phase containing the lipids.

-

-

FAME Preparation and GC-MS Analysis: Follow steps 3 and 4 as described in the plant seed protocol.

Extraction and Analysis from Mammalian Plasma

Objective: To extract total lipids from mammalian plasma and quantify this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Lipid Extraction (Methyl-tert-butyl ether - MTBE Method):

-

To a known volume of plasma, add methanol followed by MTBE.

-

Vortex and then add water to induce phase separation.

-

Centrifuge and collect the upper organic phase.

-

-

LC-MS/MS Analysis:

-

Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for reverse-phase chromatography.

-

Inject the sample into an LC-MS/MS system.

-

Use a C18 column and a gradient elution with solvents such as water, acetonitrile, and isopropanol (B130326) containing additives like formic acid and ammonium (B1175870) formate.

-

Perform targeted analysis using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

-

Quantify using a stable isotope-labeled internal standard.

-

Signaling Pathway

This compound exerts many of its biological effects through the activation of the G-protein coupled receptor, FFAR4 (GPR120). This receptor is expressed in various cell types, including adipocytes, macrophages, and enteroendocrine cells. The activation of FFAR4 can trigger multiple downstream signaling cascades.

The Role of 13Z,16Z-Docosadienoic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is a naturally occurring omega-6 very long-chain polyunsaturated fatty acid (VLCFA) that has emerged as a significant signaling molecule in cellular metabolism.[1][2][3] As a 22-carbon fatty acid with two cis double bonds, its structure confers specific biological activities, most notably its function as an agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1][2][4][5] This receptor is a key regulator of energy homeostasis, inflammation, and appetite, making this compound and its signaling pathways a compelling area of investigation for therapeutic development, particularly in the context of metabolic disorders.[1][4] This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular metabolism, with a focus on its interaction with FFAR4, downstream signaling events, and its impact on hormonal regulation.

Data Presentation

The following tables summarize the key quantitative data regarding the metabolic effects of this compound.

Table 1: Effect of this compound on Ghrelin Secretion

| Cell Type | Concentration of this compound | Percentage of Baseline Ghrelin Release | Reference |

| Isolated pure gastric ghrelin-expressing GFP (Ghr-GFP) cells | 2 µM | 31.5 ± 2.9% | [2] |

Table 2: Agonist Activity of Various Fatty Acids on FFAR4/GPR120

| Agonist | EC50 (µM) | Cell Line | Assay | Reference |

| This compound | Not explicitly reported | - | - | - |

| α-Linolenic Acid (ω-3) | ~10 | HEK293 | SRE-luc reporter | [6] |

| Docosahexaenoic Acid (DHA, ω-3) | ~10 | HEK293 | SRE-luc reporter | [6] |

| Eicosapentaenoic Acid (EPA, ω-3) | ~10 | HEK293 | SRE-luc reporter | [6] |

| Compound A (synthetic) | ~0.35 | Not specified | Not specified | [7] |

| TUG-891 (synthetic) | Not specified | Not specified | Not specified | [7] |

Note: While this compound is a known FFAR4 agonist, its specific EC50 value has not been explicitly reported in the reviewed literature. The table includes EC50 values for other endogenous and synthetic FFAR4 agonists for comparative purposes.

Signaling Pathways

This compound primarily exerts its metabolic effects through the activation of the G-protein coupled receptor FFAR4. Upon binding, FFAR4 can initiate signaling through two principal pathways: the Gαq/11 pathway and the β-arrestin pathway.[8][9]

The activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses.[10]

Alternatively, ligand binding can promote the recruitment of β-arrestin 2 to the receptor.[2][11] The FFAR4/β-arrestin complex can then mediate its own unique signaling cascades, including the modulation of the MAPK/ERK pathway.[2][8] In the context of gastric ghrelin cells, the activation of FFAR4 by this compound leads to a potent inhibition of ghrelin secretion.[2] While the precise downstream signaling events linking FFAR4 activation to ghrelin secretion inhibition are not fully elucidated, the involvement of these canonical FFAR4 signaling pathways is highly probable.

Caption: FFAR4 signaling pathways activated by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's metabolic role.

Isolation and Culture of Gastric Ghrelin Cells

This protocol is adapted from Lu et al. (2012) and utilizes transgenic mice expressing Green Fluorescent Protein (GFP) under the control of the ghrelin promoter (Ghr-GFP mice).[2]

-

Stomach Digestion: Stomachs from Ghr-GFP mice are removed, opened along the greater curvature, and washed with Hanks' balanced salt solution (HBSS). The gastric mucosa is then minced and subjected to enzymatic digestion with a mixture of collagenase and dispase.

-

Cell Dissociation: The digested tissue is further dissociated into a single-cell suspension by gentle trituration.

-

Fluorescence-Activated Cell Sorting (FACS): The cell suspension is filtered and subjected to FACS. GFP-positive cells (ghrelin cells) are sorted and collected.

-

Cell Culture: The sorted Ghr-GFP cells are plated on collagen-coated plates and cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics, for short-term experiments.

Ghrelin Secretion Assay

This assay measures the amount of ghrelin released from cultured ghrelin cells in response to various stimuli.

-

Cell Plating: Isolated Ghr-GFP cells are seeded in 24-well plates.

-

Starvation: Prior to the experiment, cells are typically serum-starved for a defined period to establish a baseline secretion level.

-

Treatment: The culture medium is replaced with a buffer containing the test compounds, such as this compound at various concentrations. A vehicle control is also included.

-

Incubation: The cells are incubated for a specified time (e.g., 2 hours) at 37°C.

-

Supernatant Collection: After incubation, the supernatant is collected from each well.

-

Ghrelin Measurement: The concentration of ghrelin in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for total or acylated ghrelin.

-

Data Analysis: The amount of ghrelin secreted is normalized to the total protein content of the cells in each well or expressed as a percentage of the baseline secretion.

Western Blot Analysis of ERK Phosphorylation

This protocol provides a general framework for assessing the activation of the MAPK/ERK pathway.

-

Cell Treatment: Cells (e.g., FFAR4-expressing cell line or primary ghrelin cells) are treated with this compound for various time points.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody for total ERK to serve as a loading control.

-

Densitometry: The intensity of the p-ERK and total ERK bands is quantified using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

Caption: A typical experimental workflow for studying the effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. How Arrestins and GRKs Regulate the Function of Long Chain Fatty Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. FFAR4 (GPR120) Signaling Is Not Required for Anti-Inflammatory and Insulin-Sensitizing Effects of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FFAR4: A New Player in Cardiometabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free fatty acid receptor 4-β-arrestin 2 pathway mediates the effects of different classes of unsaturated fatty acids in osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

13Z,16Z-Docosadienoic Acid as a GPR120 Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. It is activated by medium and long-chain unsaturated fatty acids, initiating signaling cascades that regulate a variety of physiological processes. This technical guide provides an in-depth overview of 13Z,16Z-docosadienoic acid, a long-chain omega-6 polyunsaturated fatty acid, and its role as a GPR120 agonist. We will explore its effects on GPR120 signaling, present available quantitative data, and provide detailed experimental protocols for key assays relevant to its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and metabolic research.

Introduction to GPR120

GPR120 is a class A G protein-coupled receptor that functions as a sensor for long-chain free fatty acids (LCFAs), particularly unsaturated ones.[1] It is expressed in various tissues, including adipocytes, macrophages, intestinal enteroendocrine cells, and taste buds.[2] Activation of GPR120 has been linked to a range of beneficial physiological effects, including:

-

Anti-inflammatory effects: In macrophages, GPR120 activation mediates potent anti-inflammatory responses.[3]

-

Metabolic regulation: GPR120 signaling is involved in glucose homeostasis, insulin (B600854) sensitization, and adipogenesis.[2][4]

-

Gut hormone secretion: Activation of GPR120 in the gut stimulates the release of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone.[4]

-

Ghrelin secretion inhibition: GPR120 activation in gastric ghrelin cells has been shown to inhibit the secretion of ghrelin, a hormone that stimulates appetite.[1][5]

These diverse functions make GPR120 an attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and inflammatory disorders.

This compound: A Natural GPR120 Agonist

This compound is a naturally occurring long-chain omega-6 polyunsaturated fatty acid. Its role as a GPR120 agonist has been primarily demonstrated through its effects on ghrelin secretion.

Quantitative Data

The study utilized isolated gastric ghrelin cells from transgenic mice, which were found to express GPR120 but not the closely related long-chain fatty acid receptor, GPR40. This cellular context strongly suggests that the observed effects of this compound are mediated through GPR120.

| Agonist | Cell Type | Assay | Concentration | Observed Effect | Reference |

| This compound | Isolated Gastric Ghrelin Cells | Ghrelin Secretion Inhibition | 10 µM | Significant suppression of ghrelin secretion | Lu et al. (2012)[1][5] |

GPR120 Signaling Pathways

Activation of GPR120 by agonists like this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways can be cell-type dependent and lead to distinct physiological outcomes.

Gαq/11-Mediated Signaling

This pathway is predominantly associated with the metabolic effects of GPR120.

Caption: Gαq/11-mediated signaling pathway of GPR120.

Upon agonist binding, GPR120 activates the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations ([Ca²⁺]i). Both DAG and increased [Ca²⁺]i can activate protein kinase C (PKC), leading to downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK). These events culminate in various metabolic effects, such as the secretion of GLP-1 and improved insulin sensitivity.[4]

β-Arrestin-2-Mediated Anti-Inflammatory Signaling

This pathway is crucial for the anti-inflammatory effects of GPR120 activation, particularly in macrophages.

Caption: β-Arrestin-2-mediated anti-inflammatory signaling of GPR120.

Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2 to the receptor.[3] This complex is then internalized. The GPR120-β-arrestin-2 complex interacts with TAB1 (TAK1-binding protein 1), preventing it from binding to and activating TAK1 (transforming growth factor-β-activated kinase 1).[3] The inhibition of TAK1 activation subsequently blocks downstream pro-inflammatory signaling pathways, most notably the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.[3]

Experimental Protocols

Detailed characterization of this compound as a GPR120 agonist requires robust and reproducible experimental assays. The following sections provide detailed protocols for key in vitro assays.

Preparation of this compound for In Vitro Assays

The proper preparation of fatty acid solutions is critical for obtaining reliable and reproducible results in cell-based assays.

Materials:

-

This compound

-

Ethanol (B145695) (anhydrous)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS) or other appropriate buffer

Procedure:

-

Stock Solution Preparation: Dissolve this compound in ethanol to create a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

BSA Conjugation: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS. b. For the working solution, dilute the fatty acid stock solution in the BSA solution to achieve the desired final concentration and fatty acid:BSA molar ratio (a 3:1 to 5:1 ratio is common). c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of the fatty acid to BSA. This step is crucial for the solubility and bioavailability of the fatty acid in aqueous cell culture media.

-

Final Dilution: The fatty acid-BSA complex can then be further diluted in cell culture medium to the final desired concentrations for the assay. A vehicle control containing the same concentration of ethanol and BSA without the fatty acid should always be included.

GPR120 Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.

Materials:

-

HEK293 cells (or other suitable host cell line) stably or transiently expressing human or rodent GPR120.

-

Wild-type (non-transfected) cells as a negative control.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound-BSA complex.

-

Positive control agonist (e.g., TUG-891 or GW9508).

-

Fluorescence plate reader with an injection port.

Procedure:

-

Cell Plating: Seed the GPR120-expressing cells and wild-type cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer. b. Remove the cell culture medium from the wells and add the loading buffer. c. Incubate the plate at 37°C for 60 minutes in the dark.

-

Cell Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

-

Assay: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Program the instrument to measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals (e.g., every 1-2 seconds). c. Establish a stable baseline fluorescence reading for approximately 15-30 seconds. d. Inject the this compound-BSA complex, positive control, or vehicle control into the wells. e. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.

-

Data Analysis: The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. Dose-response curves can be generated by plotting ΔF against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response equation to determine the EC50 value.

Caption: Workflow for a GPR120 calcium mobilization assay.

GPR120 β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated GPR120, a key step in the anti-inflammatory signaling pathway. The PathHunter® β-arrestin assay from Eurofins DiscoverX is a widely used platform for this purpose.

Materials:

-

PathHunter® GPR120 CHO-K1 β-Arrestin GPCR Assay kit (or similar). This kit typically includes:

-

Cryopreserved cells co-expressing a ProLink™-tagged GPR120 and an Enzyme Acceptor-tagged β-arrestin-2.

-

Cell plating reagent.

-

Detection reagents.

-

-

This compound-BSA complex.

-

Positive control agonist.

-

White, solid-bottom multi-well plates.

-

Luminescence plate reader.

Procedure:

-

Cell Plating: a. Thaw the cryopreserved PathHunter® cells according to the manufacturer's instructions. b. Resuspend the cells in the provided cell plating reagent at the recommended density. c. Dispense the cell suspension into the wells of the multi-well plate. d. Incubate the plate overnight at 37°C in a CO2 incubator.

-

Compound Addition: a. Prepare serial dilutions of the this compound-BSA complex, positive control, and vehicle control in the appropriate assay buffer. b. Add the diluted compounds to the corresponding wells of the cell plate.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Detection: a. Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol. b. Add the detection reagent mixture to each well. c. Incubate the plate at room temperature for 60 minutes in the dark.

-

Luminescence Reading: Read the chemiluminescence signal on a plate reader.

-

Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin-2 recruitment. Generate dose-response curves by plotting the luminescence signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value.

Caption: Workflow for a GPR120 β-arrestin recruitment assay.

Conclusion

This compound is a naturally occurring long-chain fatty acid that functions as a GPR120 agonist. While direct quantitative potency data remains to be fully elucidated in publicly available literature, its ability to modulate GPR120-mediated physiological responses, such as the inhibition of ghrelin secretion, has been demonstrated. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further characterize the interaction of this compound and other novel compounds with the GPR120 receptor. A thorough understanding of the pharmacology of endogenous and synthetic GPR120 agonists is essential for the development of new therapeutic strategies for a range of metabolic and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Postprandial inhibition of gastric ghrelin secretion by long-chain fatty acid through GPR120 in isolated gastric ghrelin cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | Expression of the Fatty Acid Receptors GPR84 and GPR120 and Cytodifferentiation of Epithelial Cells in the Gastric Mucosa of Mouse Pups in the Course of Dietary Transition [frontiersin.org]

An In-depth Technical Guide to 13Z,16Z-Docosadienoic Acid: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 13Z,16Z-docosadienoic acid. It includes detailed experimental protocols for its characterization and for studying its biological effects, presented in a format tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a polyunsaturated omega-6 fatty acid with a 22-carbon chain and two cis double bonds.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C22H40O2 | [1] |

| Molecular Weight | 336.55 g/mol | |

| IUPAC Name | (13Z,16Z)-docosa-13,16-dienoic acid | [1] |

| CAS Number | 17735-98-7 | [2] |

| Density | 0.9 g/cm³ (predicted) | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in DMF, DMSO, and ethanol. Insoluble in water. | [2][3] |

Biological Activity and Signaling Pathways

This compound is recognized as a potent agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is a key regulator of various physiological processes, including metabolism and inflammation.

GPR120 Signaling Pathway

The activation of GPR120 by ligands such as this compound can initiate multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway.[4][5]

-

Gαq/11 Pathway: Ligand binding to GPR120 activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is involved in metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[5]

-

β-arrestin-2 Pathway: Upon activation, GPR120 can also recruit β-arrestin-2. The GPR120/β-arrestin-2 complex can internalize and interact with various signaling molecules, leading to the inhibition of inflammatory pathways, such as the NF-κB pathway.[6][7] This anti-inflammatory action is a key area of research for the therapeutic potential of GPR120 agonists.

References

- 1. This compound | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Docosadienoic acid - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 13Z,16Z-Docosadienoic Acid and its Role in Lipid Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

13Z,16Z-docosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid that has garnered significant interest in the field of lipid signaling. As a very-long-chain fatty acid, it is an integral component of cellular membranes, primarily found esterified in phospholipids. Beyond its structural role, this compound functions as a signaling molecule, most notably as a potent agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). This interaction initiates a cascade of intracellular events that modulate various physiological processes, including metabolic regulation and inflammation. This technical guide provides a comprehensive overview of the signaling pathways associated with this compound, detailed experimental protocols for its study, and a summary of relevant quantitative data for related FFAR4 agonists.

Core Signaling Pathways of this compound

The primary mechanism of action for this compound is through the activation of FFAR4, a G protein-coupled receptor. This activation triggers two main downstream signaling pathways: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway.

Gαq/11-Mediated Signaling Pathway

Upon binding of this compound, FFAR4 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This initiates a signaling cascade that results in the elevation of intracellular calcium and the activation of the MAP kinase cascade, specifically ERK1/2. This pathway is implicated in metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion and adipogenesis.

Gαq/11-Mediated Signaling Pathway of this compound.

β-Arrestin-2-Mediated Anti-Inflammatory Pathway

In addition to G protein coupling, ligand-bound FFAR4 can recruit β-arrestin-2. This interaction internalizes the receptor and initiates a distinct signaling pathway that mediates potent anti-inflammatory effects. The FFAR4/β-arrestin-2 complex can interfere with pro-inflammatory signaling cascades, such as those initiated by Toll-like receptors (TLRs), by inhibiting the activation of key inflammatory mediators like TAK1. This leads to the suppression of downstream inflammatory responses.

β-Arrestin-2-Mediated Anti-Inflammatory Pathway.

Quantitative Data

While specific quantitative data for the activity of this compound on FFAR4 is not extensively available in the public domain, data for other well-characterized FFAR4 agonists provide a valuable reference for its potential potency and efficacy.

| Ligand | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |

| GW9508 | FFAR4 | SRE-luc Reporter | - | 1-10 | [1] |

| Docosahexaenoic Acid (DHA) | FFAR4 | SRE-luc Reporter | - | 1-10 | [1] |

| Eicosapentaenoic Acid (EPA) | FFAR4 | SRE-luc Reporter | - | 1-10 | [1] |

| Palmitoleate | FFAR4 | SRE-luc Reporter | - | 1-10 | [1] |

Experimental Protocols

Quantification of this compound by GC-MS

This protocol outlines the extraction, derivatization, and analysis of this compound from biological samples using gas chromatography-mass spectrometry (GC-MS).

Workflow for GC-MS Quantification of Fatty Acids.

Methodology:

-

Lipid Extraction:

-

Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of 12% Boron Trifluoride (BF₃) in methanol.

-

Heat the mixture at 60°C for 10 minutes.

-

Cool the sample, then add 1 mL of water and 1 mL of hexane (B92381).

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

-

Use a temperature gradient program to separate the FAMEs.

-

The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

-

Identification of the this compound methyl ester is based on its retention time and mass spectrum compared to a pure standard.

-

Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., heptadecanoic acid).

-

FFAR4/GPR120 Activation Assay: Intracellular Calcium Mobilization

This protocol describes a cell-based assay to measure the activation of FFAR4 by monitoring changes in intracellular calcium concentration using a fluorescent indicator.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing FFAR4/GPR120 (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).

-

Remove the growth medium from the cells and add the dye-loading solution.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Prepare serial dilutions of this compound and control compounds.

-

Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject the compound dilutions into the wells and immediately begin kinetic fluorescence reading (e.g., every second for 100 seconds) at an excitation/emission wavelength appropriate for the dye (e.g., 490/525 nm for Fluo-4).

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of the test compound.

-

Plot the response as a function of the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

β-Arrestin-2 Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin-2 to FFAR4 upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.

Methodology:

-

Cell Line:

-

Use a commercially available cell line engineered to co-express FFAR4 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

-

Cell Plating:

-

Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.

-

Add the compound dilutions to the cells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Add a detection reagent containing the substrate for the complemented enzyme.

-

Incubate at room temperature for a short period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin-2 recruitment.

-

Plot the signal as a function of the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Ghrelin Secretion Assay (ELISA)

This protocol outlines the measurement of ghrelin secretion from cultured cells (e.g., gastric cells) in response to treatment with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture and Treatment:

-

Culture ghrelin-secreting cells in appropriate medium.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Use a commercial ghrelin ELISA kit.

-

Add standards, controls, and collected cell culture supernatants to the wells of a microplate pre-coated with a capture antibody specific for ghrelin.

-

Incubate to allow ghrelin to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on the ghrelin molecule.

-

Incubate and wash again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Incubate and wash.

-

Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of ghrelin in the cell culture supernatants by interpolating their absorbance values on the standard curve.

-

Analyze the effect of this compound on ghrelin secretion by comparing the ghrelin concentrations in the treated samples to the untreated controls.

-

Conclusion

This compound is an important signaling lipid that exerts its effects primarily through the activation of FFAR4. Its ability to engage both Gαq/11- and β-arrestin-2-mediated pathways highlights its potential to influence a wide range of physiological and pathological processes, from metabolism to inflammation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific roles of this fatty acid and to screen for novel modulators of FFAR4. While quantitative data for this compound itself remains to be fully elucidated, the information available for other FFAR4 agonists provides a strong foundation for future research in this exciting area of lipid signaling. Further investigation into the precise potency and efficacy of this compound will be crucial for a complete understanding of its biological functions and therapeutic potential.

References

Methodological & Application

Application Note and Protocol for the Quantification of 13Z,16Z-Docosadienoic Acid in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is an omega-6 polyunsaturated fatty acid found in various biological systems. It has garnered significant interest due to its role as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). The activation of GPR120 by fatty acids like this compound is implicated in a range of physiological processes, including the regulation of metabolism and inflammatory responses. Accurate quantification of this fatty acid in plasma is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the GPR120 signaling pathway.

This document provides a detailed protocol for the quantification of this compound in plasma samples using gas chromatography-mass spectrometry (GC-MS), and includes information on its signaling pathway and reported plasma concentrations.

Signaling Pathway of this compound via GPR120

This compound, upon binding to GPR120, initiates intracellular signaling through two primary pathways: the Gq-protein pathway and the β-arrestin-2 pathway.

-

Gq-Protein Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is involved in various cellular responses, including hormone secretion and metabolic regulation.

-

β-Arrestin-2 Pathway: Ligand binding also promotes the recruitment of β-arrestin-2 to the receptor. The GPR120/β-arrestin-2 complex can internalize and interact with other signaling molecules, such as TAB1, leading to the inhibition of pro-inflammatory signaling cascades like the NF-κB pathway. This pathway is central to the anti-inflammatory effects associated with GPR120 activation.

Caption: GPR120 signaling activated by this compound.

Quantitative Data of this compound in Human Plasma

The following table summarizes the concentration of this compound found in the plasma of young, healthy Canadian adults, as reported by Metherel et al. (2015).

| Analyte | Mean ± SD (µmol/L) | Median (µmol/L) | Minimum (µmol/L) | Maximum (µmol/L) |

| This compound | 3.1 ± 3.3 | 2.8 | Trace | 18.4 |

Data sourced from Metherel, A. H., et al. (2015). Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[1]

Experimental Protocol: Quantification of this compound in Plasma by GC-MS

This protocol describes a representative method for the analysis of total fatty acids, including this compound, in human plasma. It is based on common methodologies for fatty acid analysis and should be validated in-house for specific applications.

Materials and Reagents

-

Plasma Samples: Collected in EDTA-containing tubes and stored at -80°C.

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of a C22 fatty acid.

-

Solvents: Chloroform, Methanol (B129727), Hexane (B92381) (all HPLC or GC grade).

-

Reagents for Derivatization: Boron trifluoride (BF3) in methanol (14% w/v) or acetyl chloride.

-

Other Reagents: Sodium chloride (NaCl) solution (0.9% w/v), Anhydrous sodium sulfate (B86663).

-

Standards: this compound certified reference standard.

Experimental Workflow

Caption: Workflow for GC-MS analysis of fatty acids in plasma.

Detailed Procedure

3.1. Lipid Extraction (Folch Method)

-

Thaw frozen plasma samples on ice.

-

To a 50 µL aliquot of plasma in a glass tube with a Teflon-lined cap, add a known amount of internal standard (e.g., 5 µg of C17:0).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

3.2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Cap the tube tightly and incubate in a heating block at 100°C for 30 minutes.

-

Allow the tube to cool to room temperature.

3.3. FAMEs Extraction

-

Add 1 mL of hexane and 1 mL of distilled water to the tube.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a small, known volume of hexane (e.g., 50 µL) for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp 1: Increase to 240°C at 4°C/min.

-

Hold at 240°C for 20 minutes.

-

-

MSD Transfer Line Temperature: 250°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor the molecular ion and characteristic fragment ions for this compound methyl ester and the internal standard.

Data Analysis and Quantification

-

Identify the FAME peaks based on their retention times by comparing them to a standard mixture of FAMEs, including a this compound methyl ester standard.

-

Integrate the peak areas for this compound methyl ester and the internal standard.

-

Generate a calibration curve using the standard solutions of this compound at various concentrations, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

-

Calculate the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Disclaimer

This application note is intended for research use only. The provided protocols are representative and should be optimized and validated by the end-user for their specific experimental conditions and instrumentation.

References

Application Notes and Protocols for the Analytical Detection of 13Z,16Z-Docosadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

13Z,16Z-Docosadienoic acid is a long-chain omega-6 polyunsaturated fatty acid (PUFA) that plays a role in various physiological processes. Accurate and sensitive detection of this analyte in biological matrices is crucial for understanding its metabolic pathways, identifying its role as a potential biomarker, and for the development of therapeutic agents that may modulate its activity. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust method for fatty acid analysis. It offers high chromatographic resolution, allowing for the separation of complex fatty acid mixtures. However, it requires a derivatization step to convert the non-volatile fatty acids into volatile esters.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, often without the need for derivatization. It is particularly well-suited for the analysis of fatty acids in complex biological samples.

II. Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods. Please note that the data for this compound is based on published data for docosadienoic acid (22:2 ω-6) and may serve as a reference for method validation.

| Parameter | GC-MS with PFBBr Derivatization | LC-MS/MS (Representative Values) |

| Limit of Detection (LOD) | 0.011 ng/mL | 0.01 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.048 ng/mL (calculated as 3.3 * LOD) | 0.03 - 30 ng/mL |

| **Linearity (R²) ** | > 0.99 | > 0.99 |

| Precision (%RSD) | < 15% | < 15% |

| Recovery | 96-101% | 85-115% |

III. Experimental Protocols

A. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from established methods for the analysis of fatty acids in biological samples using pentafluorobenzyl bromide (PFBBr) derivatization for high sensitivity.

1. Sample Preparation: Lipid Extraction

-

For Plasma/Serum:

-

To 100 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated this compound).

-

Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

-

For Tissues:

-

Homogenize a known weight of tissue (e.g., 50 mg) in a suitable solvent (e.g., PBS).

-

Add an appropriate internal standard.

-

Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) at a ratio of 20:1 solvent to tissue homogenate volume.

-

Vortex and centrifuge as described for plasma.

-

Collect and dry the organic phase.

-

2. Saponification (for total fatty acid analysis)

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH.

-

Incubate at 60°C for 1 hour to hydrolyze the ester bonds.

-

Acidify the solution with 0.5 mL of 1 M HCl.

-

Extract the free fatty acids with 2 mL of hexane (B92381) twice.

-

Combine the hexane layers and dry under nitrogen.

3. Derivatization with Pentafluorobenzyl Bromide (PFBBr)

-

Reconstitute the dried fatty acid extract in 25 µL of 1% diisopropylethylamine in acetonitrile (B52724).

-

Add 25 µL of 1% PFBBr in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample completely under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in 50 µL of isooctane (B107328) for GC-MS analysis.

4. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 6890N or equivalent

-

Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp 1: 10°C/min to 200°C

-

Ramp 2: 5°C/min to 240°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Mass Spectrometer: Agilent 5975 or equivalent

-

Ionization Mode: Negative Chemical Ionization (NCI)

-

Source Temperature: 150°C

-

Quadrupole Temperature: 150°C

-

Monitored Ion (m/z): [M-H]⁻ for the PFB ester of this compound (exact mass to be determined by infusion of a standard). The precursor ion for the underivatized acid is m/z 335.3.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the direct analysis of this compound without derivatization.

1. Sample Preparation: Protein Precipitation and Extraction

-

For Plasma/Serum:

-

To 50 µL of plasma or serum, add an appropriate internal standard.

-

Add 200 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.02% BHT).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Instrumental Parameters

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

-

Gradient:

-

0-1 min: 30% B

-

1-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Mass Spectrometer: Sciex QTRAP 6500 or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Source Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

MRM Transition:

-

Precursor Ion (Q1): m/z 335.3

-

Product Ion (Q3): Specific product ions to be determined by infusion of a this compound standard. A common fragmentation for fatty acids is the loss of the carboxyl group.

-

IV. Signaling Pathway and Experimental Workflows

GPR120 Signaling Pathway

This compound, as a long-chain fatty acid, is a potential ligand for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). Activation of GPR120 initiates downstream signaling cascades that are involved in anti-inflammatory and insulin-sensitizing effects.

Application Note: Analysis of 13Z,16Z-Docosadienoic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

13Z,16Z-Docosadienoic acid is a long-chain polyunsaturated fatty acid (PUFA) of interest in various fields of research, including nutrition, metabolism, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound methyl ester, covering sample preparation, GC-MS instrumentation, and data analysis.

Key Analyte Properties

| Property | Value |

| Analyte | This compound Methyl Ester |

| Synonyms | Methyl (13Z,16Z)-docosa-13,16-dienoate, C22:2 (n-6) methyl ester |

| Molecular Formula | C₂₃H₄₂O₂ |

| Molecular Weight | 350.6 g/mol |

| CAS Number | 61012-47-3 |

Experimental Protocols

This section details the necessary steps for the successful GC-MS analysis of this compound methyl ester, from sample preparation to data acquisition.

I. Sample Preparation: Derivatization to Fatty Acid Methyl Ester

Fatty acids in biological or other sample matrices must be converted to their methyl esters to increase their volatility for GC analysis. A common and effective method is transesterification using boron trifluoride (BF₃) in methanol.

Materials:

-

Sample containing this compound

-

Methanol (anhydrous)

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane (B92381) (GC grade)

-

Saturated sodium chloride solution

-

Sodium sulfate (B86663) (anhydrous)

-

Internal standard (e.g., heptadecanoic acid methyl ester, C17:0)

-

Screw-cap glass tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Protocol:

-

Lipid Extraction (if necessary): For complex matrices like tissues or biofluids, lipids should first be extracted using a method such as Folch or Bligh-Dyer.

-

Internal Standard Spiking: To the extracted lipid sample or a known amount of the fatty acid standard, add a precise amount of the internal standard solution. This is crucial for accurate quantification.

-

Esterification:

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Add 1-2 mL of 14% BF₃-methanol solution to the dried sample.

-

Cap the tube tightly and heat at 60-100°C for 5-10 minutes.

-

-

Extraction of FAMEs:

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

-

-

Sample Collection:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Final Sample: The resulting hexane solution is ready for GC-MS injection.

II. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of long-chain FAMEs. These may need to be optimized for your specific instrument and column.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).

-

Capillary GC column: A non-polar column such as a VF-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable. For better separation of isomers, a polar column like a SP™-2560 can be used.[1]

GC Parameters:

| Parameter | Value |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min. Ramp to 270°C at 10°C/min. Hold at 270°C for 5 min. |

| Kovats Retention Index | Approximately 2509.9 on a non-polar column[2][3] |

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Mass Scan Range | m/z 50-400 |

| Acquisition Mode | Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation

Mass Spectrum of this compound Methyl Ester

The electron ionization mass spectrum of this compound methyl ester is characterized by a molecular ion peak (M⁺) at m/z 350, although its abundance may be low in EI.[4] The fragmentation pattern is typical for polyunsaturated fatty acid methyl esters, with key diagnostic ions.

Key Diagnostic Ions:

| m/z | Ion Identity/Fragment | Significance |

| 350 | [M]⁺ | Molecular Ion |

| 319 | [M-31]⁺ | Loss of the methoxy (B1213986) group (-OCH₃) |

| 81 | [C₆H₉]⁺ | Characteristic fragment for polyunsaturated fatty acids[5] |

| 67 | [C₅H₇]⁺ | Common fragment in unsaturated hydrocarbons[2] |

| 55 | [C₄H₇]⁺ | Abundant aliphatic fragment[2] |

| 74 | [CH₃OC(=O)CH₂]⁺ | McLafferty rearrangement ion, characteristic of saturated FAMEs but can be present. |

Representative Mass Spectrum Data:

The following table presents a representative mass spectrum with relative intensities. The exact intensities can vary between instruments. The top three most abundant ions are typically m/z 55, 81, and 67.[2]

| m/z | Relative Intensity (%) |

| 55 | 100 |

| 67 | 85 |

| 81 | 95 |

| 95 | 70 |

| 109 | 50 |

| 123 | 35 |

| 137 | 25 |

| 151 | 20 |

| 319 | 10 |

| 350 | 5 |

Quantitative Analysis

For accurate quantification, an internal standard (IS) such as methyl heptadecanoate (C17:0) should be used. A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound methyl ester and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Selected Ion Monitoring (SIM) for Quantification: